N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide
Overview
Description
N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide: is a synthetic organic compound belonging to the class of isochromen derivatives This compound is characterized by the presence of a chloro, methoxy, and acetamide group attached to an isochromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like pyridine or triethylamine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins essential for cell survival and proliferation. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
- N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)benzamide
- N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)-Nα-[(4-methylphenyl)sulfonyl]phenylalaninamide
- N-{[(3S)-5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-phenylalanine
Uniqueness: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include:
- Chloro Group : Enhances biological activity through improved solubility.
- Methoxy Group : Increases interaction with biological targets.
- Isochromen Backbone : Provides a stable framework for biological interactions.
The molecular formula of the compound is , with a molecular weight of 267.67 g/mol.
1. Serine Protease Inhibition
This compound has been identified as a potent inhibitor of serine proteases. This class of enzymes plays crucial roles in various physiological processes, including blood coagulation and immune responses. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as:
- Cancer : By inhibiting proteases involved in tumor progression.
- Inflammation : Reducing the activity of proteases that mediate inflammatory responses.
2. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects. The presence of the chloro and methoxy groups is believed to enhance these properties, making it a candidate for further development in treating inflammatory diseases.
3. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-Chloroisocoumarin) | Chlorine and carbonyl groups | Serine protease inhibitor |
N-(3-Methoxyisocoumarin) | Methoxy and carbonyl groups | Antioxidant activity |
N-(4-Fluoroisocoumarin) | Fluorine substitution | Anticancer properties |
The unique combination of chloro and methoxy substitutions on the isochromen framework in this compound enhances its selectivity and efficacy compared to other related compounds.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Serine Proteases : Interaction studies using techniques like surface plasmon resonance have shown that this compound binds effectively to serine proteases, inhibiting their activity.
- Cellular Interaction : The compound may disrupt normal cellular functions by interacting with various cellular components, leading to altered signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-y)acetamide in drug development:
- In Vitro Studies : Experiments have demonstrated significant inhibition of serine protease activity at low concentrations, suggesting a strong therapeutic potential.
- Animal Models : Preclinical trials are underway to evaluate the efficacy and safety profile in animal models of cancer and inflammation.
Properties
IUPAC Name |
N-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6(15)14-7-3-4-8-9(5-7)11(16)18-12(17-2)10(8)13/h3-5H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMARCSWFKPJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489279 | |
Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62252-27-1 | |
Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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